molecular formula C20H18FN5O B4034357 1-benzyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1H-pyrazole-4-carboxamide

1-benzyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B4034357
M. Wt: 363.4 g/mol
InChI Key: AZVXAWFWRGJDPV-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a fluoro-benzimidazole group, and a pyrazole group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and pyrazole rings, as well as the benzyl group. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and rings. The benzimidazole ring, for example, is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its solubility in polar solvents .

Scientific Research Applications

Metabolism and Disposition Studies

Scientific research on compounds similar to "1-benzyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1H-pyrazole-4-carboxamide" often includes metabolism and disposition studies. For instance, the study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans highlights the importance of understanding how such compounds are processed in the body. These studies are crucial for developing new medications, as they help determine the safety and efficacy of the compounds by analyzing their metabolic pathways, elimination processes, and potential metabolites (Renzulli et al., 2011).

Diagnostic Imaging Applications

Another research avenue is the use of compounds in diagnostic imaging to study diseases such as Alzheimer's and frontotemporal dementia. For example, compounds labeled with radioactive isotopes have been used in PET imaging to investigate the dynamic changes in amyloid and glucose metabolism in the brain. This research provides insights into the progression of neurodegenerative diseases and aids in the development of diagnostic tools (Kadir et al., 2012).

Environmental Health Research

Compounds with complex structures, including benzimidazole derivatives, are also studied for their environmental health impacts. Research on the metabolism and disposition of these compounds can inform assessments of their presence in the environment and potential effects on human health. For example, studies on the presence of heterocyclic amines and polycyclic aromatic hydrocarbons in food and their potential carcinogenicity highlight the importance of understanding the environmental and health implications of chemical exposure (Zapico et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzimidazole derivatives are known to have a broad range of biological activities, including antibacterial, antiviral, and antifungal properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science .

Properties

IUPAC Name

1-benzyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-25(13-19-23-17-8-7-16(21)9-18(17)24-19)20(27)15-10-22-26(12-15)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVXAWFWRGJDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(N1)C=C(C=C2)F)C(=O)C3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1H-pyrazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.